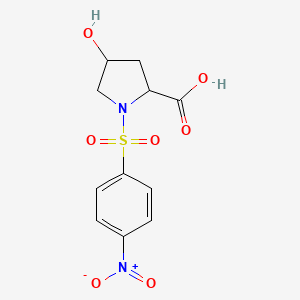

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a novel sulfonamide derivative synthesized from the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This compound has garnered attention due to its potential bioactive properties and its relevance in various scientific fields.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves the coupling of 4-nitrobenzenesulfonyl chloride with the amino acid 4-hydroxyproline at room temperature using sodium carbonate in the presence of water . The compound is characterized using single crystal X-ray diffraction studies, and spectroscopic methods such as NMR, FTIR, ES-MS, and UV are employed for further structural analysis .

Analyse Chemischer Reaktionen

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different sulfonamide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions include amino-substituted sulfonamides and other derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as dihydropteroate synthase and DNA topoisomerase . The compound inhibits these enzymes, thereby disrupting essential biological processes in bacteria and viruses. The presence of the sulfonamide group is crucial for its bioactivity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other sulfonamide derivatives such as:

Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

Sulfadiazine: Another antibiotic used to treat bacterial infections.

Biologische Aktivität

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1955473-69-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O7S, with a molecular weight of 316.29 g/mol. The structural characteristics include a pyrrolidine ring substituted with a hydroxy group and a nitrobenzenesulfonyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O7S |

| Molecular Weight | 316.29 g/mol |

| CAS Number | 1955473-69-4 |

| Solubility | Soluble in water |

Antiviral Activity

Research has demonstrated that compounds with similar structures exhibit antiviral properties. For instance, hydroxypyridone carboxylic acids have shown inhibition of HIV reverse transcriptase (RT) and associated RNase H activities. In biochemical assays, various analogues demonstrated effective inhibition in the low micromolar range, suggesting that modifications to the core structure can enhance biological efficacy .

Case Study: HIV Reverse Transcriptase Inhibition

A study evaluated several hydroxypyridone derivatives for their ability to inhibit HIV RT. The results indicated that certain analogues exhibited IC50 values ranging from 0.65 µM to 18 µM against RNase H activity, with some compounds demonstrating significant antiviral effects in cell-based assays .

Antitrypanosomal Activity

Emerging research has also explored the antitrypanosomal properties of related compounds. A study synthesized new carboxamide derivatives and tested their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The findings indicated promising antitrypanosomal activity, highlighting the potential for further development of pyrrolidine-based compounds in treating parasitic infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in viral replication and cellular processes. The sulfonyl group may enhance binding affinity to target proteins, while the hydroxy group contributes to the overall stability and solubility of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring or substituents can lead to significant changes in potency and selectivity.

Table 2: SAR Insights from Related Compounds

Eigenschaften

IUPAC Name |

4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHZTZPBEAKESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.